Methyl 4-ethylbenzoate

Organic Synthesis Process Chemistry Cross-Coupling

Methyl 4-ethylbenzoate (CAS 7364-20-7) is a para-substituted aromatic ester, specifically the methyl ester of 4-ethylbenzoic acid. Its molecular formula is C10H12O2, with a molecular weight of 164.20 g/mol.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 7364-20-7
Cat. No. B1265719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethylbenzoate
CAS7364-20-7
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3
InChIKeyCAABRJFUDNBRJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-ethylbenzoate (CAS 7364-20-7) for Research & Industrial Sourcing: Core Identity and Procurement Relevance


Methyl 4-ethylbenzoate (CAS 7364-20-7) is a para-substituted aromatic ester, specifically the methyl ester of 4-ethylbenzoic acid. Its molecular formula is C10H12O2, with a molecular weight of 164.20 g/mol [1]. It is a clear liquid at room temperature with a measured density of 1.039 g/cm³ at 25 °C . The compound is a fundamental building block for organic synthesis and is utilized as a biochemical reagent, a synthetic intermediate, and a component in various industrial formulations .

Methyl 4-ethylbenzoate: Why Simple Substitution with In-Class Analogs is Scientifically Unreliable


The family of alkyl benzoate esters exhibits structure-dependent physical, chemical, and biological properties. The specific para-ethyl substitution on the aromatic ring and the methyl ester group on Methyl 4-ethylbenzoate dictate its unique lipophilicity (LogP), boiling point, and density [1]. These parameters are not trivial; they directly influence its behavior as a synthetic intermediate, its volatility in formulations, and its partition coefficient in biological assays. For instance, swapping it for the close structural isomer, Ethyl 4-methylbenzoate (CAS 94-08-6), changes both the ester and alkyl chain, which can lead to a 0.7-unit shift in LogP and a 10°C difference in boiling point, fundamentally altering reaction kinetics and formulation stability [2]. Direct substitution without requalification is a high-risk procurement decision that can invalidate a research protocol or disrupt an industrial process.

Quantitative Differentiation of Methyl 4-ethylbenzoate Against Primary Comparators


Synthesis Efficiency: Documented 93% Yield for a Convergent, Catalytic Cross-Coupling Route

A patent-documented method for synthesizing Methyl 4-ethylbenzoate via an iron-catalyzed cross-coupling of methyl 4-chlorobenzoate with a pre-formed zincate nucleophile achieved a 93% isolated yield . This contrasts sharply with the more standard, but often lower-yielding, Fischer esterification of 4-ethylbenzoic acid with methanol, which is a common route for many analogous esters but can be limited by equilibrium constraints and require more aggressive purification. The 93% yield provides a quantifiable benchmark for procurement of this specific compound produced via the modern, efficient route, directly impacting cost and purity at scale.

Organic Synthesis Process Chemistry Cross-Coupling

Physical Property Differentiation: Density Comparison with Structural Isomer Ethyl 4-methylbenzoate

Methyl 4-ethylbenzoate (C10H12O2, MW 164.20) exhibits a density of 1.039 g/cm³ at 25°C [1]. Its direct structural isomer, Ethyl 4-methylbenzoate (C10H12O2, MW 164.20), which features a para-methyl group and an ethyl ester, has a measured density of 1.025 g/cm³ at 25°C [2]. This 0.014 g/cm³ difference, while seemingly small, reflects a fundamental difference in molecular packing and intermolecular forces due to the divergent substitution patterns (ethyl on ring vs. ethyl on ester). This property is critical for applications where precise volume-to-mass conversion is required, such as in analytical standard preparation or stoichiometric reaction setup.

Formulation Science Analytical Chemistry Physical Organic Chemistry

Lipophilicity Differential: LogP Comparison with Methyl Benzoate

Methyl 4-ethylbenzoate has an estimated LogP of 3.19 , placing it significantly higher on the lipophilicity scale compared to its unsubstituted parent compound, Methyl benzoate, which has a LogP of 2.12 [1]. The addition of the para-ethyl group results in a >1 LogP unit increase, corresponding to a theoretical >10-fold increase in its partition coefficient between octanol and water. This quantifiable difference is paramount when this ester is used as a substrate in enzymatic assays (e.g., with cytochrome P450s) or as a component in membrane penetration studies, as it will exhibit substantially different partitioning and distribution behavior than its less lipophilic analogs.

Medicinal Chemistry ADME/Tox Profiling Biochemical Assay

Thermal and Handling Profile: Boiling Point and Refractive Index for Process Control

Methyl 4-ethylbenzoate is characterized by a boiling point of 105-107 °C at 15 mmHg and a refractive index of 1.513 . This is distinct from the more common isomer Ethyl 4-methylbenzoate, which has a boiling point of 235 °C at atmospheric pressure . The lower boiling point at reduced pressure of Methyl 4-ethylbenzoate is a critical differentiator for purification. It indicates a higher volatility under vacuum, making it amenable to distillation processes that would be significantly more energy-intensive or thermally stressful for its analogs. The refractive index provides a rapid, quantitative in-process check for purity and identity that is unique to this specific molecule.

Process Chemistry Distillation Quality Control

Safety and Handling Profile: Classified Irritant Profile Enabling Targeted Risk Management

Methyl 4-ethylbenzoate is classified as an irritant with specific GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This safety profile is consistent for this specific ester, and while many small alkyl benzoates share similar hazards, the combination of warnings for this precise molecular weight and structure allows for the implementation of standard, well-defined laboratory handling protocols (e.g., use of PPE, fume hoods). This contrasts with uncharacterized or mis-identified analogs where the specific risks may be unknown or different (e.g., higher acute toxicity or sensitization potential), introducing unmanaged compliance and personnel safety risks into the workflow.

Laboratory Safety Toxicology Regulatory Compliance

Validated Application Scenarios for Methyl 4-ethylbenzoate Based on Empirical Evidence


High-Efficiency Convergent Synthesis of Drug Intermediates

Procurement for use as a key intermediate in a multi-step pharmaceutical synthesis is justified by the documented 93% yield in iron-catalyzed cross-coupling reactions . This route offers a significant efficiency advantage over standard esterification, making it a compelling choice for medicinal chemistry programs where the para-ethylphenyl moiety is a required pharmacophore. The established synthetic protocol provides a high level of process confidence, reducing the time and material cost associated with route scouting.

Accurate Preparation of Analytical Standards and Reference Materials

In analytical chemistry, the precisely measured density (1.039 g/cm³) and refractive index (1.513) are critical for the accurate preparation of calibration standards and the verification of compound identity [1]. The 1.4% density difference compared to the isomeric Ethyl 4-methylbenzoate underscores the need for precise identification; using the correct compound prevents volumetric and gravimetric errors that would compromise the validity of quantitative analyses, such as HPLC or GC-MS assays.

Mechanistic and Inhibition Studies with Cytochrome P450 Enzymes

This compound is a relevant substrate for biochemical assays investigating enzyme kinetics, particularly with cytochrome P450 enzymes like CYP199A4 [2]. Its distinct LogP value of 3.19 is a key experimental parameter . This high lipophilicity dictates its partitioning into the active site of membrane-bound enzymes and its overall bioavailability in in vitro assays. Using a less lipophilic analog (e.g., Methyl benzoate, LogP 2.12) would yield non-equivalent kinetic data, making Methyl 4-ethylbenzoate the required substrate for studies aimed at modeling the metabolism of more drug-like, lipophilic molecules.

Specialty Industrial Formulations Requiring Specific Volatility

The compound's boiling point of 105-107 °C at 15 mmHg enables its use in applications where a specific volatility profile is essential . This property is crucial in processes like vacuum-assisted deposition or in the formulation of specialty coatings and fragrances where the release rate of the ester component must be carefully controlled. Its volatility at reduced pressure allows for integration into manufacturing processes where thermal degradation of other formulation components is a concern, a capability not matched by higher-boiling isomers.

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